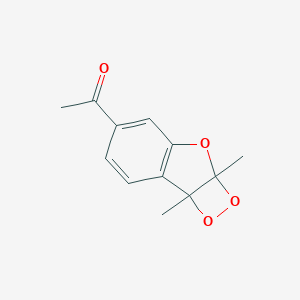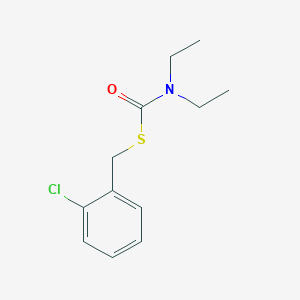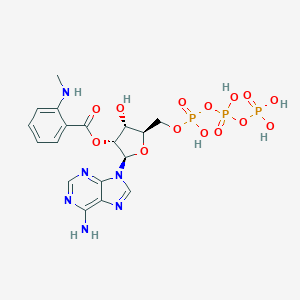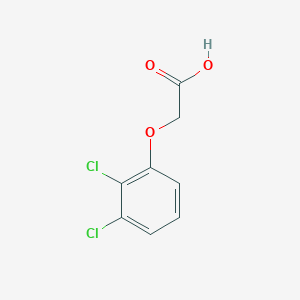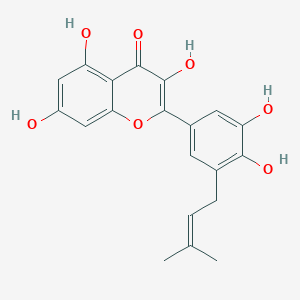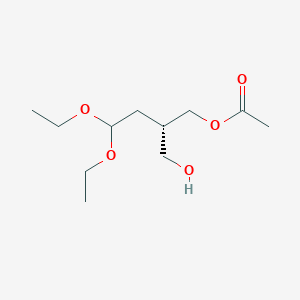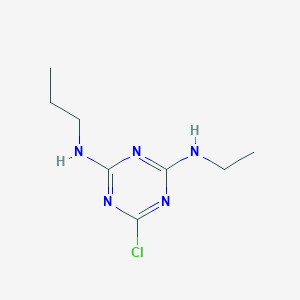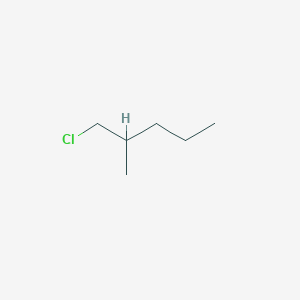
1-Chloro-2-methylpentane
Übersicht
Beschreibung
1-Chloro-2-methylpentane is a chemical compound with the molecular formula C6H13Cl . It has a molecular weight of 120.620 .
Synthesis Analysis
The synthesis of 1-Chloro-2-methylpentane can be achieved through the monochlorination of 2-methylpentane . The reaction follows a radical chain mechanism, where the chlorine radical abstracts a hydrogen atom from 2-methylpentane, leading to the formation of 1-Chloro-2-methylpentane .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-methylpentane can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement .Chemical Reactions Analysis
1-Chloro-2-methylpentane can undergo various reactions due to the presence of the chlorine atom. For instance, it can participate in elimination reactions to form alkenes . The specific products of these reactions depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
1-Chloro-2-methylpentane is a clear liquid . It has a boiling point of 120°C and a specific gravity of 0.88 at 20°C .Wissenschaftliche Forschungsanwendungen
Electron Capture in Organic Halides : A study by Bertin and Hamill (1964) investigated the electron capture processes in organic halides, including chloromethane derivatives, in hydrocarbon rigid matrices. This research is significant for understanding electron interactions in organic compounds, which is crucial in fields like organic electronics and materials science (Bertin & Hamill, 1964).
Conformational Analysis : Crowder and Jaiswal (1983) conducted a conformational analysis of 2-chloro-4-methylpentane, which relates closely to 1-Chloro-2-methylpentane. Their work on the IR spectra and normal coordinate calculations provides insights into the structural dynamics of such molecules, important for drug design and molecular modeling (Crowder & Jaiswal, 1983).
Selective Extraction and Separation : Gawali and Shinde (1974) explored the use of 4-methylpentan-2-ol for the quantitative extraction of iron(III), a process that can be related to the extraction capabilities of similar compounds like 1-Chloro-2-methylpentane. This kind of research is vital for developing efficient methods for metal extraction and purification (Gawali & Shinde, 1974).
Thermal and Structural Properties : Buhrmester et al. (2006) studied the thermal analysis, powder diffraction, and spectroscopic investigation of 1‐chloro‐2,2‐dimethylpropane, which shares structural similarities with 1-Chloro-2-methylpentane. Their findings contribute to our understanding of the physical behavior of such compounds under different conditions, which is crucial for material science and engineering applications (Buhrmester et al., 2006).
Chemical Synthesis and Characterization : Corradi et al. (1995) reported on the synthesis, thermal, and electrical characterization of a system structurally related to 1-Chloro-2-methylpentane. Such studies are fundamental in the development of new materials with potential applications in electronics and nanotechnology (Corradi et al., 1995).
Conformer Equilibria Studies : Hoffmann et al. (1999) researched the conformer equilibria in 2,4‐Disubstituted Pentane Derivatives, which includes molecules similar to 1-Chloro-2-methylpentane. Understanding conformer equilibria is important in areas like stereochemistry and pharmaceuticals (Hoffmann et al., 1999).
Safety And Hazards
1-Chloro-2-methylpentane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the central nervous system being a potential target .
Eigenschaften
IUPAC Name |
1-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-6(2)5-7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBTUZZYJLBZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335907 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methylpentane | |
CAS RN |
14753-05-0, 128399-28-0 | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-2-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



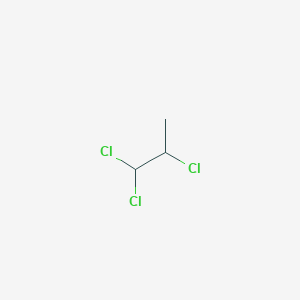
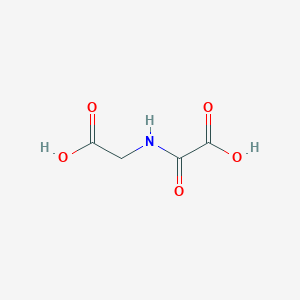
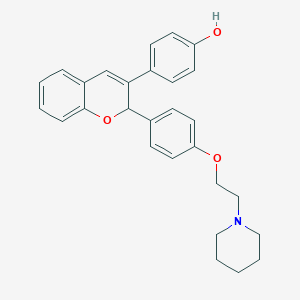
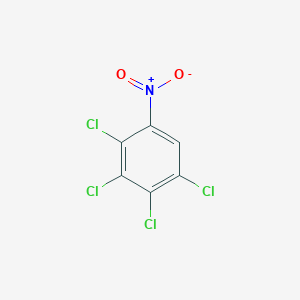
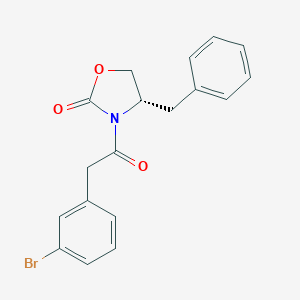
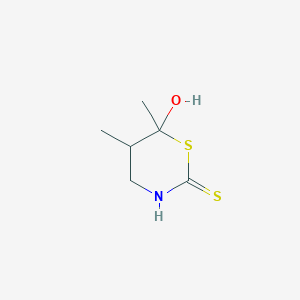
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
